2,3-Dibromo-4-(difluoromethyl)pyridine
Overview
Description
2,3-Dibromo-4-(difluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(difluoromethyl)pyridine typically involves the bromination of 4-(difluoromethyl)pyridine. One common method is the reaction of 4-(difluoromethyl)pyridine with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are used under atmospheric pressure.
Major Products Formed
Substitution Products: Amino or thiol-substituted pyridines.
Coupling Products: Biaryl derivatives.
Reduction Products: 4-(difluoromethyl)pyridine.
Scientific Research Applications
2,3-Dibromo-4-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated pyridines on biological systems, including their interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-(difluoromethyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its halogen and difluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-4-(difluoromethyl)pyridine
- 2,3-Dibromo-5-(trifluoromethyl)pyridine
- 2,3-Dibromo-4-(trifluoromethyl)pyridine
Uniqueness
2,3-Dibromo-4-(difluoromethyl)pyridine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The difluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other halogenated pyridines.
Properties
IUPAC Name |
2,3-dibromo-4-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHLIULMIFZUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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